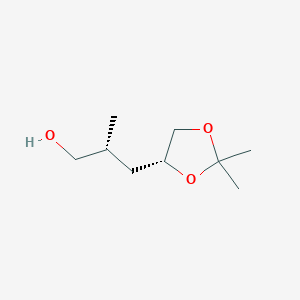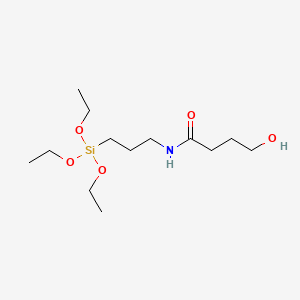![molecular formula C17H14O B3105986 2,8-dimethyl-5H-dibenzo[a,d][7]annulen-5-one CAS No. 156086-78-1](/img/structure/B3105986.png)
2,8-dimethyl-5H-dibenzo[a,d][7]annulen-5-one
Vue d'ensemble
Description
2,8-dimethyl-5H-dibenzoa,dannulen-5-one is an organic compound belonging to the class of dibenzoannulenes. This compound is characterized by its unique structure, which includes two benzene rings fused to a seven-membered ring with a ketone functional group at the 5-position and methyl groups at the 2 and 8 positions. This structural arrangement imparts specific chemical properties and reactivity to the compound.
Mécanisme D'action
Target of Action
The primary targets of 2,8-Dimethyl-5H-dibenzoa,d
Mode of Action
The mode of action of 2,8-Dimethyl-5H-dibenzoa,d. The compound’s interaction with its targets and the resulting changes at the molecular level remain to be elucidated.
Biochemical Pathways
The biochemical pathways affected by 2,8-Dimethyl-5H-dibenzoa,d. Understanding the downstream effects of these pathways would provide insights into the compound’s pharmacological effects.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2,8-Dimethyl-5H-dibenzoa,d. These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile.
Result of Action
The molecular and cellular effects of 2,8-Dimethyl-5H-dibenzoa,d
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compounda,d
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-dimethyl-5H-dibenzoa,dannulen-5-one can be achieved through various synthetic routes. One common method involves the cyclization of ortho-aryl alkynyl benzyl alcohols and arenes via a Tf2O-mediated formal [5 + 2] annulation reaction . This method allows for the formation of structurally diverse dibenzoannulenes in moderate to good yields.
Industrial Production Methods
Industrial production methods for 2,8-dimethyl-5H-dibenzoa,dannulen-5-one are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and employing efficient purification techniques, would be applicable to the industrial production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2,8-dimethyl-5H-dibenzoa,dannulen-5-one undergoes various chemical reactions, including:
Oxidation: The ketone functional group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ketone group can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
2,8-dimethyl-5H-dibenzoa,dannulen-5-one has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used to study reaction mechanisms and kinetics.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: It can be used as a precursor for the synthesis of dyes, pigments, and other industrial chemicals.
Comparaison Avec Des Composés Similaires
2,8-dimethyl-5H-dibenzoa,dannulen-5-one can be compared with other similar compounds, such as:
5H-dibenzo[a,d]cyclohepten-5-one: This compound lacks the methyl groups at the 2 and 8 positions, which can influence its reactivity and interactions.
Dibenzosuberenone: Another structurally related compound with different substitution patterns on the aromatic rings.
2,3,6,7-dibenzotropone: A similar compound with a different arrangement of the aromatic rings and functional groups.
The uniqueness of 2,8-dimethyl-5H-dibenzoa,dannulen-5-one lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs .
Propriétés
IUPAC Name |
6,13-dimethyltricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O/c1-11-3-7-15-13(9-11)5-6-14-10-12(2)4-8-16(14)17(15)18/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZIHQHZFQCEZRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C3=C(C=C2)C=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Potassium Bicyclo[2.2.1]heptan-2-yltrifluoroborate](/img/structure/B3105911.png)

![5-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B3105919.png)

![[1,2,4]Triazolo[1,5-a]pyridin-5-amine](/img/structure/B3105939.png)
![Tert-butyl N-[1-(4-bromophenyl)-2-hydroxyethyl]carbamate](/img/structure/B3105940.png)



![2-[(2-Amino-6-chlorophenyl)disulfanyl]-3-chloroaniline](/img/structure/B3105981.png)
![3-Oxabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B3105983.png)



